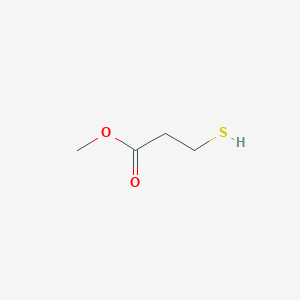

Suberic acid monomethyl ester

Vue d'ensemble

Description

Synthesis Analysis

Suberic acid monomethyl ester can be synthesized through selective esterification methods. A notable method involves the preferential esterification of dicarboxylic acids with longer carbon chains by diazomethane in the presence of acids with shorter chains, achieved by adsorbing and aligning the acids on alumina for higher selectivity (Ogawa et al., 1988).

Molecular Structure Analysis

The molecular structure of suberic acid monomethyl ester has been elucidated through various spectroscopic techniques. Neutron diffraction data provided insights into the nearly extended conformation of suberic acid, highlighting the molecule's packing and hydrogen-bonded chain formation in its crystalline state (Gao et al., 1994).

Chemical Reactions and Properties

Suberic acid monomethyl ester exhibits moderate antifungal effects against a range of fungi and oomycetes strains relevant in agriculture, indicating its potential utility in the development of antifungal agents. Its interactions with N-myristoyltransferase suggest a mode of action involving this enzyme (Antypenko et al., 2018).

Physical Properties Analysis

The solvation and conformational dynamics of suberic acid, from which the monomethyl ester is derived, have been studied through molecular-dynamics simulations. These studies reveal the molecule's tendency to form helical structures in aqueous solutions, indicating a balance between hydrophilic and hydrophobic interactions (Nilsson et al., 1998).

Chemical Properties Analysis

Research into the esterification of dicarboxylic acids, including suberic acid, has uncovered specific reactivities and selectivities, particularly in the synthesis of esters and lactones in the presence of catalysts such as cobalt carbonyl. These studies contribute to our understanding of the reactivity patterns of suberic acid monomethyl ester and its potential for further functionalization (Chatani et al., 1986).

Applications De Recherche Scientifique

Crosslinking of Hemoglobin : Bissulfosuccinimidyl ester of suberic acid has been found effective in crosslinking HbA beta-chains, which is beneficial for hemoglobin-based blood substitutes (Manjula et al., 1994).

Synthesis of Antitumor Agents : Suberic acid diethyl ester is used in synthesizing SAHA, a novel antitumor agent. The process is suitable for undergraduate pharmaceutical experimentation due to its mild conditions and good security (Shen Jie, 2011).

Controlled Drug Release : Linear poly(ortho esters) utilizing suberic acid are used for the controlled release of 5-fluorouracil, providing an effective bioerodible matrix (Maa & Heller, 1990).

Treatment for Cutaneous T-Cell Lymphoma : SHP-141, a potential treatment for cutaneous T-cell lymphoma, is synthesized using readily available suberic acid and methyl paraben, simplifying the process and avoiding complex steps (Deng et al., 2016).

Antifungal Activity : Monomethyl suberate exhibits moderate antifungal effects at low toxicity levels. Its antifungal activity likely targets N-myristoyltransferase (Antypenko et al., 2018).

Nerve-Muscle Conductivity : Suberyldicholine, derived from suberic acid, effectively blocks nerve-muscle conductivity due to reversible binding and enzymatic hydrolysis by acetylcholinesterase in tissues (Volkova et al., 1976).

Polyvinyl Alcohol Crosslinking : Suberic acid crosslinked PVA shows higher strength and biodegradability compared to terephthalic acid crosslinked PVA. It demonstrates better degradation properties (Sonker et al., 2018).

Malaria Chemoprophylaxis : Poly(ortho esters) containing suberic acid are used in bioerodible implants for controlled delivery of pyrimethamine, offering effective malaria protection for up to three months (Vandamme & Heller, 1995).

Safety And Hazards

Suberic acid monomethyl ester is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

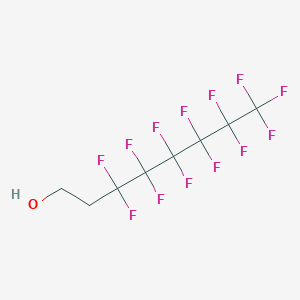

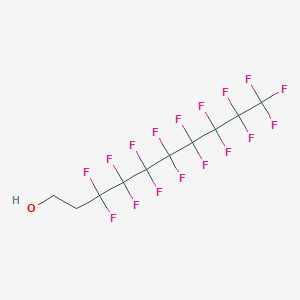

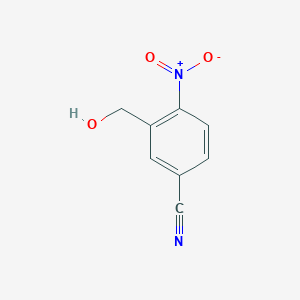

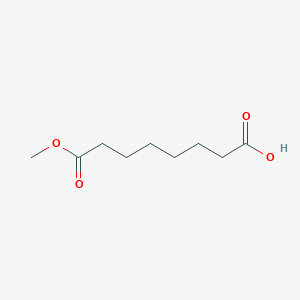

IUPAC Name |

8-methoxy-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVPXZDUVJGGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339174 | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suberic acid monomethyl ester | |

CAS RN |

3946-32-5 | |

| Record name | 1-Methyl octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.